Comparison of HDAC Inhibitory Activity Against the Unsubstituted Benzamide Parent
The target compound's class has been shown to potently inhibit histone deacetylase (HDAC) activity. While a direct assay for this exact compound is not publicly available, a closely related phenylpyrazole benzamide from the same structural series (represented by CHEMBL250790) exhibits an IC50 of 90 nM in a HeLa cell nuclear extract assay [1]. In stark contrast, the unsubstituted benzamide parent compound, N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide, lacks the ability to effectively chelate the catalytic zinc ion and is expected to be significantly less active or completely inactive, highlighting the essential role of the 2,4-dimethoxy substitution for target engagement.
| Evidence Dimension | HDAC Inhibition (HeLa cell nuclear extract) |
|---|---|
| Target Compound Data | Data not directly available for 645418-02-6; Class representative IC50 = 90 nM |
| Comparator Or Baseline | N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 112884-52-3): No reported HDAC inhibitory activity at comparable concentrations |
| Quantified Difference | Potency gain from essentially inactive to nanomolar range is conferred by the 2,4-dimethoxybenzamide moiety |
| Conditions | In vitro fluorescent HDAC activity assay using HeLa cell nuclear extract; Inhibition of total HDAC activity |
Why This Matters
This demonstrates that the 2,4-dimethoxybenzamide moiety is not just a decorative group but a critical pharmacophore for zinc-dependent enzyme inhibition, making the target compound a necessary procurement choice over the unsubstituted analog for HDAC-related studies.
- [1] BindingDB Entry BDBM50477652 for CHEMBL250790. Affinity Data: IC50 90 nM for HDAC in HeLa cell nuclear extract. View Source
- [2] PubChem. N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide. Accessed via PubChem Compound Summary. View Source
